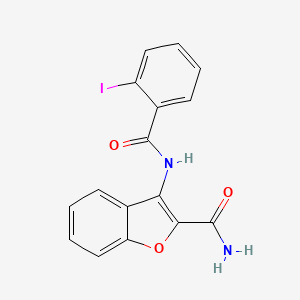

3-(2-Iodobenzamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-[(2-iodobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11IN2O3/c17-11-7-3-1-5-9(11)16(21)19-13-10-6-2-4-8-12(10)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYDHMVGVHSYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, or other proteins involved in these processes.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or viability. The iodobenzamido group may also play a role in the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds, it is likely that this compound affects multiple pathways. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism, among others.

Result of Action

Given the known biological activities of benzofuran compounds, it is likely that this compound has a range of effects at the molecular and cellular level. These could potentially include inhibition of cell growth or proliferation, induction of oxidative stress, inhibition of viral replication, and disruption of bacterial metabolism, among others.

Biological Activity

3-(2-Iodobenzamido)benzofuran-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzofuran core, which is known for its diverse biological activities. The synthesis typically involves the use of various synthetic methodologies, including C–H arylation and transamidation, which allow for the introduction of different substituents at the C3 position of the benzofuran scaffold. This modular approach facilitates the generation of a wide range of benzofuran derivatives, enhancing their potential as therapeutic agents .

Anticancer Properties

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that benzofuran-2-carboxamide derivatives can inhibit NF-kB signaling pathways, which are crucial in cancer cell proliferation and survival . The mechanism involves the modulation of apoptotic pathways and the inhibition of tumor cell migration.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties. The presence of the iodo group in this compound may enhance its reactivity towards microbial enzymes, potentially leading to increased efficacy against various pathogens. In vitro studies demonstrated that these compounds exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .

Immunomodulatory Effects

Recent findings suggest that benzofuran-2-carboxamide derivatives can modulate immune responses. For instance, they have been shown to inhibit chemotaxis in immune cells by targeting specific signaling pathways. This immunomodulatory activity may provide therapeutic benefits in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound's structure allows it to bind effectively to enzymes and receptors involved in cancer progression and immune responses. These interactions can lead to the inhibition of critical pathways that promote cell survival and proliferation .

Case Studies and Research Findings

- Anticancer Efficacy : A study evaluating a series of benzofuran derivatives found that those with an iodo substituent displayed enhanced cytotoxicity against cancer cell lines compared to their non-iodinated counterparts. The study reported IC50 values indicating potent activity against breast and lung cancer cells .

- Inhibition of NF-kB : Another investigation into benzofuran-2-carboxamide derivatives revealed their ability to inhibit NF-kB activation in response to pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases alongside cancer .

- Antimicrobial Testing : In vitro assays demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran-2-Carboxamide Derivatives

Antioxidant Activity

- Compound 65 (7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide): Exhibited moderate antioxidant activity with 62% lipid peroxidation (LPO) inhibition and 23.5% DPPH radical scavenging at 100 mM. The methoxy group at the 7-position likely contributes to its electron-donating effects, enhancing radical stabilization .

- Compound 66a–66g: Demonstrated superior antioxidant activity (tested at 50–200 mg/mL) compared to L-ascorbic acid (positive control).

- 3-(2-Iodobenzamido)benzofuran-2-carboxamide : While direct antioxidant data are unavailable, its iodine substituent may improve radical scavenging via halogen bonding, a mechanism distinct from methoxy or nitro groups in analogs .

Table 1: Antioxidant Activity of Selected Benzofuran-2-Carboxamide Derivatives

Neuroprotective and Anti-Alzheimer’s Activity

- Tacrine–Benzofuran Hybrids (13–21): Derivatives like 13 (N-(3-((1,2,3,4-tetrahydroacridin-9-yl)amino)propyl)benzofuran-2-carboxamide) combine benzofuran-2-carboxamide with tetrahydroacridine, targeting acetylcholinesterase (AChE) and amyloid-beta aggregation. These hybrids showed IC₅₀ values < 1 µM against AChE, with enhanced blood-brain barrier permeability due to alkylamino linkers .

- This compound: The iodine atom may improve binding to tau protein or amyloid-beta, though direct anti-Alzheimer’s data are lacking.

Anticancer Activity

- Compound 50g (benzofuran-2-carboxamide derivative): Exhibited broad-spectrum antiproliferative activity against HCT116, HeLa, HepG2, and A549 cells (IC₅₀ = 0.87–1.2 µM). The triazole moiety at the 3-position enhances DNA intercalation and topoisomerase inhibition .

- This compound : The iodine substituent may facilitate radio-sensitization or DNA alkylation, mechanisms distinct from triazole-containing analogs. However, cytotoxicity data remain unexplored .

Anti-Inflammatory Activity

- Compound 11 (2-arylbenzofuran): A reference COX-2 inhibitor (IC₅₀ = 0.8 µM) with a similarity index clustering benzofurans into six structural classes. Substituents like 4-OH or 3-OCH₃ on the aryl group optimize COX-2 binding .

- This compound : The iodine atom’s bulkiness may sterically hinder COX-2 binding compared to smaller substituents in Compound 11. However, halogen interactions with catalytic residues could offset this limitation .

Key Structural and Functional Differentiators

- Halogen vs. Non-Halogen Substituents: Iodine in this compound enhances electrophilicity and binding to hydrophobic pockets, unlike methoxy or nitro groups in antioxidants .

- Therapeutic Versatility: While vilazodone targets serotonin reuptake, this compound’s unexplored targets (e.g., kinases, ion channels) may offer novel applications .

Q & A

Q. What are the standard synthetic protocols for 3-(2-Iodobenzamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves a multi-step process: (1) formation of the benzofuran core via cyclization of precursors like 2-hydroxybenzaldehyde derivatives, (2) introduction of the 2-iodobenzamido group via coupling reactions (e.g., using 2-iodobenzoic acid and carbodiimide-based activating agents), and (3) final carboxamide formation. Optimization includes adjusting temperature (80–120°C), solvent polarity (DMF or acetonitrile), and catalyst loadings (e.g., palladium catalysts for C–H functionalization). Continuous flow reactors may improve scalability and purity .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns and functional groups. Infrared (IR) spectroscopy identifies carbonyl (amide C=O) and aromatic C-I stretches. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides absolute stereochemistry. Purity is assessed via HPLC with UV detection .

Q. What are the key physicochemical properties influencing its bioavailability and biological activity?

Critical properties include logP (lipophilicity, ~3.5 predicted), solubility in DMSO (>10 mM), and melting point (>200°C). The iodine atom enhances halogen bonding with biological targets, while the carboxamide group improves water solubility via hydrogen bonding. Stability under physiological pH (e.g., 7.4) should be tested using LC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Conflicting results (e.g., variable IC₅₀ values in kinase inhibition assays) may arise from differences in assay conditions (e.g., ATP concentration, cell lines). Standardize protocols using validated cell models (e.g., HEK293 for cytotoxicity) and include positive controls (e.g., staurosporine for kinase inhibition). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .

Q. What computational strategies predict the binding affinity and selectivity of this compound towards COX-2?

Molecular docking (AutoDock Vina or Glide) models interactions between the iodobenzamido group and COX-2’s hydrophobic pocket. Molecular dynamics (MD) simulations (50–100 ns) assess binding stability, while free-energy perturbation (FEP) calculations quantify selectivity over COX-1. Validate predictions with mutagenesis studies (e.g., Ala-scanning of key residues) .

Q. How can structure-activity relationship (SAR) studies enhance its anti-inflammatory properties?

Systematically modify substituents: (1) replace iodine with other halogens (Br, Cl) to tune steric effects; (2) introduce electron-withdrawing groups (e.g., NO₂) on the benzofuran ring to enhance COX-2 affinity. Test analogs in LPS-induced macrophage models (measuring TNF-α/IL-6 suppression) and compare selectivity ratios (COX-2/COX-1) .

Q. What methodologies are used to analyze metabolic stability and potential toxicity in preclinical models?

Incubate the compound with liver microsomes (human/rat) to identify major metabolites via LC-QTOF-MS. Assess CYP450 inhibition (e.g., CYP3A4/2D6) using fluorogenic substrates. Acute toxicity is evaluated in rodents (LD₅₀), while genotoxicity is screened via Ames test or comet assay .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields?

Variability often stems from trace impurities in starting materials (e.g., 2-iodobenzoic acid purity <95%) or oxygen/moisture sensitivity of intermediates. Use anhydrous solvents (e.g., freshly distilled DMF) and inert atmospheres (N₂/Ar). Report detailed reaction monitoring (TLC/HPLC) and purification methods (e.g., column chromatography vs. recrystallization) .

Q. Why do in vitro and in vivo anti-tumor activities sometimes diverge?

Poor pharmacokinetics (e.g., rapid hepatic clearance) or off-target effects (e.g., hERG inhibition) may reduce in vivo efficacy. Improve bioavailability via prodrug strategies (e.g., esterification of the carboxamide) or nanoparticle encapsulation. Use PDX models instead of cell-line-derived xenografts for clinically relevant validation .

Methodological Best Practices

Q. What experimental controls are essential for validating target engagement in cellular assays?

Include (1) a negative control (vehicle-only), (2) a non-iodinated analog to confirm iodine’s role in activity, and (3) a siRNA knockdown of the target protein (e.g., COX-2) to establish mechanism-specific effects. Use orthogonal readouts (e.g., Western blot for protein expression and qPCR for gene regulation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.